1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one
Description
The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one (CAS: 690961-52-5, Figure 1) features a benzodioxin ring fused to an ethanone bridge, which is further linked to a 5-methyl-substituted triazoloquinoline moiety via a sulfanyl (-S-) group. Key attributes include:
- Molecular formula: C₂₀H₁₅N₃O₃S
- Molecular weight: 377.4 g/mol
- XLogP3: 4.5 (moderate lipophilicity)
- Topological polar surface area (TPSA): 91 Ų (indicative of moderate solubility) .
The benzodioxin core is associated with metabolic stability and bioavailability in drug design, while the triazoloquinoline moiety may confer π-π stacking interactions for receptor binding.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-10-20-22-23-21(24(20)16-5-3-2-4-15(13)16)28-12-17(25)14-6-7-18-19(11-14)27-9-8-26-18/h2-7,10-11H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAOIIMJQIYSIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)ethan-1-one is a novel synthetic molecule that combines a benzodioxane moiety with a triazoloquinoline structure. This combination suggests potential biological activities due to the pharmacological significance of both structural components. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features two distinct functional groups:
- Benzodioxane : Known for its diverse biological activities including anti-inflammatory and anti-cancer properties.
- Triazoloquinoline : Associated with various pharmacological effects including antimicrobial and anticancer activities.
Synthesis
The synthesis of the compound involves several steps, typically starting from commercially available precursors. The reaction sequence generally includes:
- Formation of the benzodioxane derivative.
- Introduction of the triazoloquinoline moiety via nucleophilic substitution or coupling reactions.
- Final modification to yield the target compound.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of similar compounds containing benzodioxane and triazole moieties:
- α-Glucosidase Inhibition : Compounds with a benzodioxane structure have shown substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase (AChE) Inhibition : Some derivatives exhibit weak inhibition against AChE, indicating potential relevance in Alzheimer's disease treatment .
Anticancer Activity
Research indicates that compounds with similar structural features possess broad-spectrum antitumor activity:
- Studies have demonstrated that sulfonamide derivatives can act as effective anti-proliferative agents against various cancer cell lines . The incorporation of the triazoloquinoline may enhance this activity due to its known effects on cell cycle regulation and apoptosis.
Antimicrobial Properties
The triazoloquinoline moiety has been associated with antimicrobial effects:
- Compounds in this class have demonstrated significant antibacterial and antifungal activities in vitro, suggesting that the target compound may also exhibit similar properties .
Case Studies
Several case studies have explored the biological activity of related compounds:
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of the compound to target enzymes:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycles and Substituents
Target Compound vs. Thiazolo-Triazol Derivative ()
Key differences:
- Heterocycle: Thiazolo-triazol () vs. triazoloquinoline (Target). The latter’s fused quinoline system enhances planarity, favoring DNA intercalation or kinase inhibition.
- Sulfur linkage : Both share a sulfanyl group, but the thiazole in adds a second sulfur atom, which may alter redox properties .
Target vs. Quinazolinone Sulfonamide ()
Contrasts include:
- Core: Quinazolinone () is a lactam with known antimicrobial activity, whereas triazoloquinoline (Target) may target kinase or neurotransmitter receptors.
- Functional group : Sulfonamide () increases polarity (TPSA >100 Ų) vs. sulfanyl (Target, TPSA 91 Ų), affecting solubility and blood-brain barrier penetration.
- Spectral data: The quinazolinone’s IR spectrum shows lactam C=O (1,683 cm⁻¹) and sulfonamide SO₂ stretches (1,338, 1,165 cm⁻¹) .
Bridge and Chain Modifications
Target vs. Pyrrolidine-Linked Propanone ()
Compound 56606-71-4 (CAS: 56606-71-4, Figure 4) replaces the ethanone bridge with a propanone chain and a 3-methyl-4-phenylpyrrolidine moiety. Differences:
Physicochemical and Pharmacokinetic Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
